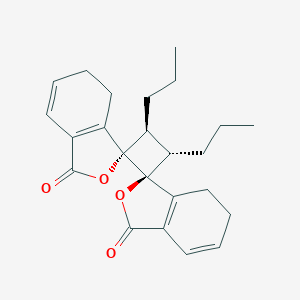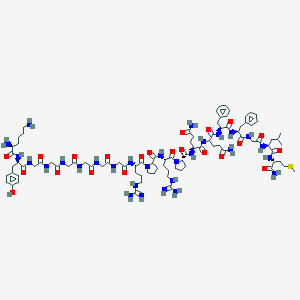
Pulsatilloside E
Overview
Description
Pulsatilloside E is a natural triterpenoidal saponin compound isolated from the roots of the Pulsatilla chinensis plant, which belongs to the Ranunculaceae family . It is known for its various pharmacological activities, including antibacterial, anti-inflammatory, antioxidant, and anti-tumor properties .
Biochemical Analysis
Biochemical Properties
It is known that it is a triterpenoidal saponin . Saponins are known to interact with various biomolecules, including enzymes and proteins, often through the formation of complexes. The nature of these interactions can vary widely and can influence various biochemical reactions .
Molecular Mechanism
Saponins are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a saponin, it may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .
Preparation Methods
Pulsatilloside E is primarily prepared through extraction and purification methods. The root bark and rhizome of the Pulsatilla plant are crushed and extracted using appropriate solvents such as methanol, acetonitrile, and ethanol . The target product is then isolated and purified through solvent extraction, chloroform extraction, and silica gel column chromatography .
Chemical Reactions Analysis
Pulsatilloside E undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pulsatilloside E has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoidal saponins and their derivatives.
Biology: It is used to study the biological activities of natural products, including their effects on various cell lines and organisms.
Mechanism of Action
Pulsatilloside E exerts its effects through various molecular targets and pathways. It interacts with cell membranes and proteins, modulating their functions and activities. The specific mechanisms of action depend on the biological context and the specific target molecules involved .
Comparison with Similar Compounds
Pulsatilloside E is similar to other triterpenoidal saponins, such as this compound, which is also isolated from the roots of Pulsatilla chinensis . this compound is unique in its specific structure and pharmacological activities. Other similar compounds include:
- This compound
- Lupinic acid derivatives
- Other triterpenoidal saponins
These compounds share similar structural features and biological activities but differ in their specific chemical structures and effects.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H106O31/c1-24(2)27-11-16-65(60(84)96-58-50(82)45(77)40(72)31(91-58)21-85-54-51(83)46(78)52(30(20-67)90-54)94-55-47(79)42(74)37(69)25(3)87-55)18-17-63(7)28(36(27)65)9-10-34-61(5)14-13-35(62(6,23-68)33(61)12-15-64(34,63)8)93-59-53(95-56-48(80)43(75)38(70)26(4)88-56)41(73)32(22-86-59)92-57-49(81)44(76)39(71)29(19-66)89-57/h25-59,66-83H,1,9-23H2,2-8H3/t25-,26-,27-,28+,29+,30+,31+,32-,33+,34+,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55-,56-,57-,58-,59-,61-,62-,63+,64+,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNXZHOQPHRDKT-RUGHYGOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H106O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316829 | |
| Record name | Pulsatilloside E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366814-43-9 | |
| Record name | Pulsatilloside E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366814-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pulsatilloside E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the challenges in analyzing Pulsatilloside E and how have researchers overcome them?
A: Triterpenoid saponins like this compound lack chromophores, making them difficult to analyze using traditional HPLC-UV methods [, ]. Researchers have successfully employed alternative detection methods like evaporative light scattering detection (ELSD) [, ] and, more recently, charged aerosol detection (CAD) [, ]. These methods offer improved sensitivity and reproducibility compared to UV detection for analyzing this compound.
Q2: How can researchers accurately quantify this compound in plant samples?
A: A validated HPLC-CAD method has been developed for the simultaneous determination of this compound and other triterpenoid saponins in Pulsatilla koreana [, ]. This method utilizes a Supelco Ascentis ® Express C18 column with gradient elution of methanol and water, achieving high linearity, accuracy, and precision [, ].
Q3: Beyond Pulsatilla koreana, where else has this compound been discovered?
A: this compound, also known as Chinensioside B, has been isolated from the roots of Pulsatilla chinensis [].
Q4: What is the chemical structure of this compound?
A: this compound is a lupane glycoside. Its structure consists of a 23-hydroxybetulinic acid aglycone with a complex carbohydrate moiety attached at the C-3 and C-28 positions. The specific glycosylation pattern involves glucose, arabinose, and rhamnose sugars linked in a specific sequence [].
Q5: Are there analytical methods for the simultaneous determination of this compound with other structurally similar compounds?
A: Yes, researchers have developed and validated an HPLC-ELSD method for the simultaneous determination of five triterpenoidal saponins in Pulsatilla koreana, including this compound []. This method enables the analysis of different samples and their classification based on their triterpenoidal saponin content.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-](/img/structure/B149952.png)









